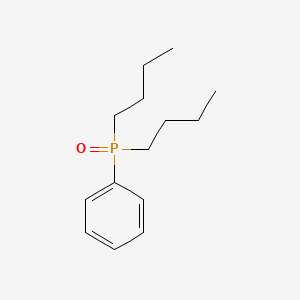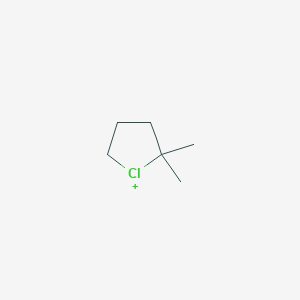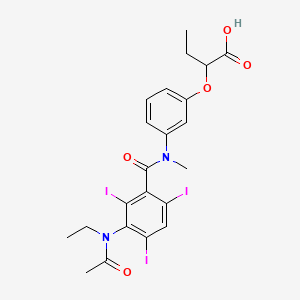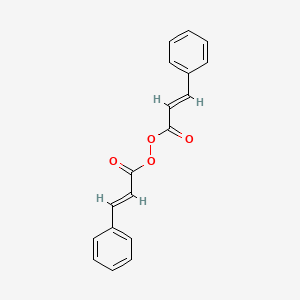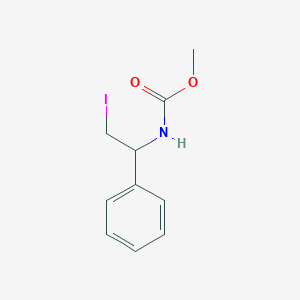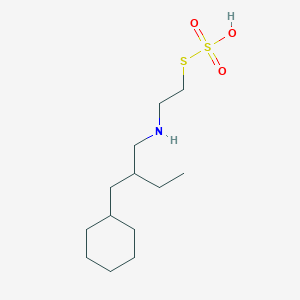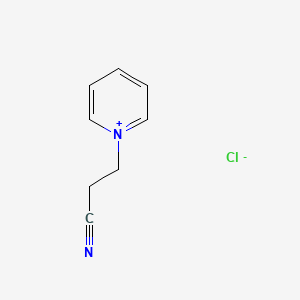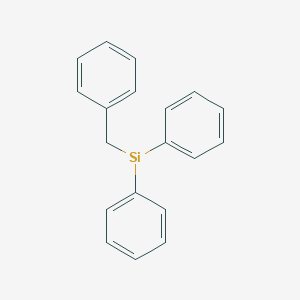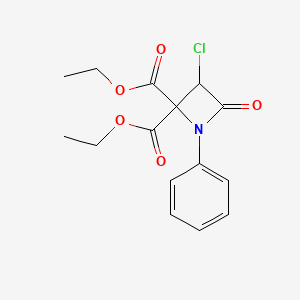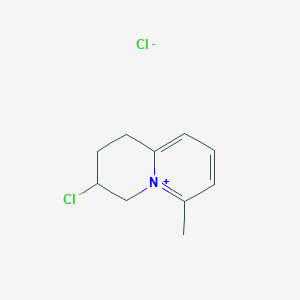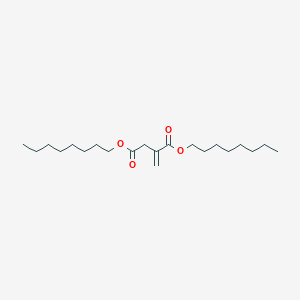
Dioctyl 2-methylidenebutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl 2-methylidenebutanedioate is an organic compound that belongs to the class of esters. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used as a plasticizer, which helps in enhancing the flexibility and durability of plastic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with octyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor to control the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits. The process is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl 2-methylidenebutanedioate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of maleic anhydride with octyl alcohol.
Hydrolysis: This compound can be hydrolyzed back into its constituent alcohol and acid under acidic or basic conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Esterification: Maleic anhydride, octyl alcohol, sulfuric acid or Dowex resin as catalysts.
Hydrolysis: Water, acidic or basic medium.
Major Products Formed
Esterification: this compound.
Hydrolysis: Octyl alcohol and maleic acid.
Applications De Recherche Scientifique
Dioctyl 2-methylidenebutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics.
Biology: Investigated for its potential effects on biological systems due to its plasticizing properties.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of dioctyl 2-methylidenebutanedioate primarily involves its role as a plasticizer. It works by inserting itself between the polymer chains of materials like PVC, reducing the intermolecular forces and increasing the flexibility of the material . This results in enhanced processability and durability of the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl phthalate (DOP): Another widely used plasticizer with similar applications.
Di(2-ethylhexyl) phthalate (DEHP): Known for its use in medical devices and flexible plastics.
Dioctyl adipate (DOA): Used in applications requiring low-temperature flexibility.
Uniqueness
Dioctyl 2-methylidenebutanedioate is unique due to its specific ester structure, which provides distinct plasticizing properties compared to other similar compounds. Its ability to enhance the flexibility and durability of materials makes it a valuable compound in various industrial and scientific applications.
Propriétés
Numéro CAS |
22501-68-4 |
|---|---|
Formule moléculaire |
C21H38O4 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
dioctyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C21H38O4/c1-4-6-8-10-12-14-16-24-20(22)18-19(3)21(23)25-17-15-13-11-9-7-5-2/h3-18H2,1-2H3 |
Clé InChI |
NQPOXJIXYCVBDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCC |
Numéros CAS associés |
28451-57-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




